molecular formula C14H16N2O4 B3018373 5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester CAS No. 957947-49-8

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No.: B3018373
CAS No.: 957947-49-8
M. Wt: 276.292
InChI Key: XPYDNOMIKFRCIG-UHFFFAOYSA-N
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Description

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a pyrazole derivative featuring a dimethoxymethyl substituent at position 5, a phenyl group at position 1, and a methyl ester at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-18-13(17)11-9-15-16(10-7-5-4-6-8-10)12(11)14(19-2)20-3/h4-9,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYDNOMIKFRCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=NN1C2=CC=CC=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325314
Record name methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957947-49-8
Record name methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones, followed by esterification. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of cost-effective and environmentally friendly catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid esters exhibit diverse biological activities depending on substituent patterns, ester positions, and functional groups. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acid Esters

Compound Name Substituent (Position 5) Ester Group (Position) Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Reference
5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester Dimethoxymethyl Methyl (4) C₁₄H₁₆N₂O₄ 276.29 High solubility due to dimethoxymethyl; potential metabolic stability Not explicitly reported (analogs suggest anti-inflammatory potential) Target
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester Methyl Ethyl (4) C₁₂H₁₂N₂O₂ 216.24 Simpler substituent; ethyl ester may prolong half-life Analgesic, anti-inflammatory (tested in vivo)
5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester Biphenyl-4-yl Methyl (3) C₂₃H₁₈N₂O₂ 366.41 Bulky substituent; potential for enhanced target binding but reduced solubility Not reported
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Chloro, Methoxyiminomethyl Methyl (3) C₁₃H₁₂ClN₃O₃ 293.71 Electrophilic chloro group; methoxyimino may influence redox stability Not reported
5-(2-Tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester Boc-protected aminoethyl Methyl (4) C₁₈H₂₃N₃O₄ 357.40 Polar Boc group enhances solubility; potential prodrug design Not reported

Key Observations :

Substituent Effects: The dimethoxymethyl group in the target compound likely improves aqueous solubility compared to hydrophobic groups like biphenyl-4-yl (logP reduction) .

Ester Position and Type :

  • Methyl esters at position 4 (target compound) vs. position 3 () alter molecular geometry, impacting binding to enzymatic pockets.
  • Ethyl esters () may confer longer plasma half-life due to slower hydrolysis compared to methyl esters.

Bulky substituents (e.g., biphenyl-4-yl) may limit bioavailability despite enhanced target affinity .

Synthetic Routes :

  • The target compound’s synthesis may parallel methods for 5-methyl analogs, such as cyclocondensation of acetoacetate derivatives with phenylhydrazine . Hydrolysis and esterification steps are critical for functionalization .

Biological Activity

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H16_{16}N2_2O4_4, with a molecular weight of approximately 276.29 g/mol. The compound features a pyrazole ring with two methoxy groups that enhance its reactivity and biological activity through electron-donating effects, influencing electrophilic aromatic substitution reactions on the phenyl ring.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to scavenge free radicals. A study demonstrated that such compounds effectively reduced oxidative stress in vitro, showcasing their potential as therapeutic agents against oxidative stress-related diseases .

Table 1: Antioxidant Activity of Related Pyrazole Derivatives

Compound NameIC50_{50} (µg/mL)Mechanism of Action
Compound A60.56DPPH scavenging
Compound B57.24Reducing power assay
Compound C69.15DNA protection

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies using the paper disc diffusion method showed that this compound exhibited antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The inhibition zones measured indicated significant potential for development as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Standard Used
Staphylococcus aureus15Streptomycin
Escherichia coli12Streptomycin

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have garnered attention in recent studies. For example, research demonstrated that compounds similar to this compound displayed potent inhibition of COX enzymes, which are critical in the inflammatory pathway. In vivo studies using carrageenan-induced paw edema models revealed that these compounds significantly reduced inflammation compared to standard anti-inflammatory drugs like diclofenac .

Table 3: Anti-inflammatory Activity Comparison

Compound NameCOX-2 Inhibition (%)IC50_{50} (µM)
Compound D710.01
Compound E625.40
Diclofenac2254.65

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including:

  • Study on COX Inhibition : A study evaluated a series of substituted pyrazoles for their COX inhibitory activity, revealing that certain derivatives exhibited superior anti-inflammatory profiles with minimal gastrointestinal toxicity .
  • Antioxidant Efficacy : Another investigation focused on the antioxidant capabilities of pyrazole derivatives, demonstrating their effectiveness in scavenging DPPH radicals and protecting cellular components from oxidative damage .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or modulation of enzymatic activity, particularly in inflammatory pathways and oxidative stress responses .

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